molecular formula C17H25N3O5 B1676984 N-Benzyloxycarbonylserylleucinamide CAS No. 17331-87-2

N-Benzyloxycarbonylserylleucinamide

Cat. No.: B1676984
CAS No.: 17331-87-2
M. Wt: 351.4 g/mol
InChI Key: OPXHXTSKUSVXIO-KBPBESRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonylserylleucinamide typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of serine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected serine with leucine amide under specific reaction conditions . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonylserylleucinamide involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group of serine, allowing for selective reactions at other functional groups. Upon removal of the protecting group, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme interactions . The molecular targets and pathways involved depend on the specific applications and reactions in which the compound is used.

Comparison with Similar Compounds

  • N-Benzyloxycarbonylglycylleucinamide
  • N-Benzyloxycarbonylalanylleucinamide
  • N-Benzyloxycarbonylvalylleucinamide

Comparison: N-Benzyloxycarbonylserylleucinamide is unique due to the presence of the serine residue, which contains a hydroxyl group that can participate in additional hydrogen bonding and other interactions compared to other amino acids like glycine, alanine, or valine . This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-11(2)8-13(15(18)22)19-16(23)14(9-21)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXHXTSKUSVXIO-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169586
Record name N-Benzyloxycarbonylserylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17331-87-2
Record name N-Benzyloxycarbonylserylleucinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylserylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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